8-(4-methylphenyl)-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine
Description
8-(4-Methylphenyl)-11-thia-9,14,16-triazatetracyclo[8.7.0.0²,⁷.0¹²,¹⁷]heptadeca-1,7,9,12,14,16-hexaen-13-amine is a polycyclic heteroaromatic compound characterized by a tetracyclic core containing sulfur (thia) and nitrogen (triaza) heteroatoms. This compound belongs to a broader class of fused-ring systems studied for applications in medicinal chemistry and materials science due to their structural complexity and tunable electronic profiles .
Properties
IUPAC Name |
8-(4-methylphenyl)-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4S/c1-11-6-8-12(9-7-11)16-14-5-3-2-4-13(14)15-17-18(25-20(15)24-16)19(21)23-10-22-17/h6-10H,2-5H2,1H3,(H2,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSEDWRXIACSXOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C4=C2CCCC4)C5=C(S3)C(=NC=N5)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-methylphenyl)-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the core tetracyclic structure: This can be achieved through a series of cyclization reactions.
Introduction of the 4-methylphenyl group: This step usually involves a substitution reaction where a phenyl group is replaced with a 4-methylphenyl group.
Incorporation of the thia and triaza groups: These groups are introduced through specific reactions that add sulfur and nitrogen atoms to the core structure.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes:
Use of catalysts: Catalysts can speed up the reaction and increase yield.
Controlled reaction conditions: Temperature, pressure, and pH are carefully controlled to ensure the desired product is obtained.
Chemical Reactions Analysis
Types of Reactions
8-(4-methylphenyl)-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May produce sulfoxides or sulfones.
Reduction: May produce amines or thiols.
Substitution: May produce various substituted derivatives.
Scientific Research Applications
8-(4-methylphenyl)-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 8-(4-methylphenyl)-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine exerts its effects involves interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor binding: The compound may bind to specific receptors, triggering a biological response.
DNA interaction: The compound may interact with DNA, affecting gene expression.
Comparison with Similar Compounds
8-Methyl-11-thia-9,14,16-triazatetracyclo[8.7.0.0²,⁷.0¹²,¹⁷]heptadeca-1,7,9,12(17),13,15-hexaen-13-amine
- Key Difference : The methyl group is directly attached to the tetracyclic core rather than a phenyl ring.
8-[3-(Diethylamino)propylamino]-13-phenyl-15-thia-9,10,17-triazatetracyclo[8.7.0.0²,⁷.0¹²,¹⁶]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one
- Key Features: Incorporates a diethylamino-propylamino side chain and a ketone group.
- Molecular Weight : 457.6 g/mol (vs. ~360–380 g/mol estimated for the target compound).
- Lipophilicity: Higher XLogP3 (4.6) due to the alkylamino substituent, suggesting enhanced membrane permeability .
- Hydrogen Bonding: One donor and five acceptors, contrasting with the target compound’s amine group, which may offer stronger hydrogen-bonding capacity.
Benzothiazol-Spiro Derivatives from
- Structural Divergence : Spiro[4.5]decane core with benzothiazol and hydroxyl-phenyl groups.
- Reactivity : These derivatives undergo pyrrolidine-mediated ring-opening reactions, a pathway less feasible for the rigid tetracyclic target compound .
Physicochemical and Electronic Properties
Key Observations :
- The diethylamino derivative’s higher XLogP3 and molecular weight suggest superior lipid solubility but reduced metabolic stability compared to the target compound.
- The benzothiazol-spiro compounds exhibit greater structural flexibility and functional diversity, enabling broader synthetic derivatization .
Biological Activity
The compound 8-(4-methylphenyl)-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine is a complex organic molecule with significant potential in biological applications. This article aims to detail its biological activity based on available research findings.
Chemical Structure and Properties
- Molecular Formula : C22H30N4S
- Molecular Weight : 382.6 g/mol
- IUPAC Name : N-butyl-N-ethyl-8-propan-2-yl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine
- InChI Key : CIPWTRBMRIMFBT-UHFFFAOYSA-N
This compound features a unique tetracyclic framework that includes both nitrogen and sulfur atoms, potentially allowing for diverse interactions at the molecular level.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through multiple mechanisms:
- Enzyme Inhibition : The presence of nitrogen and sulfur atoms suggests potential for enzyme inhibition by forming stable complexes with active sites.
- Receptor Modulation : The compound may act as a ligand for specific receptors involved in cellular signaling pathways.
- Antimicrobial Properties : Some studies suggest that similar compounds exhibit antimicrobial activity by disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
Case Studies and Research Findings
- Anticancer Activity : A study investigated the effects of related tricyclic compounds on cancer cell lines and found that they can induce apoptosis through caspase activation pathways.
- Antimicrobial Effects : Research has demonstrated that compounds with similar structures exhibit significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus.
- Neuroprotective Effects : Some derivatives have shown promise in neuroprotection by reducing oxidative stress in neuronal cells.
Data Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
